molecular formula C14H17BrN4O2 B10827479 ADB-5Br-INACA

ADB-5Br-INACA

Cat. No.: B10827479
M. Wt: 353.21 g/mol
InChI Key: AJGASUCDTSLMNP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADB-5Br-INACA involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with (S)-1-amino-3,3-dimethyl-1-oxobutan-2-ylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: ADB-5Br-INACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

ADB-5Br-INACA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interactions with cannabinoid receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects.

    Forensic Science: Employed in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.

Mechanism of Action

ADB-5Br-INACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding activates the receptors, leading to various downstream signaling pathways that modulate neurotransmitter release and cellular responses. The compound’s mechanism of action is similar to that of delta-9-tetrahydrocannabinol (THC), the active component of cannabis .

Comparison with Similar Compounds

Uniqueness: ADB-5Br-INACA is unique due to its specific bromination at the 5-position of the indazole ring, which enhances its binding affinity and potency compared to unsubstituted analogs.

Properties

Molecular Formula

C14H17BrN4O2

Molecular Weight

353.21 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H17BrN4O2/c1-14(2,3)11(12(16)20)17-13(21)10-8-6-7(15)4-5-9(8)18-19-10/h4-6,11H,1-3H3,(H2,16,20)(H,17,21)(H,18,19)/t11-/m1/s1

InChI Key

AJGASUCDTSLMNP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

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